molecular formula C16H18N4O3S B2663597 N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-82-8

N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2663597
CAS No.: 851079-82-8
M. Wt: 346.41
InChI Key: AAQGIXLSMXGVOJ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring an imidazole core, a privileged scaffold in medicinal chemistry. The imidazole ring is a five-membered heterocycle known for its amphoteric nature and presence in biologically crucial molecules like the amino acid histidine, histamine, and purine bases . This specific molecule incorporates a cyclopentyl group, a (4-nitrophenyl) substituent on the imidazole nitrogen, and a thioacetamide chain, making it a valuable intermediate for researchers.Compounds containing the imidazole scaffold demonstrate a wide spectrum of biological activities, largely due to their ability to interact with enzymes and receptors in biological systems through hydrogen bonding, coordination, and π-π stacking . While the specific activity of this compound requires experimental validation, imidazole derivatives are extensively investigated for their potential as antimicrobial, anticancer, antitubercular, and anti-inflammatory agents . The nitrophenyl moiety in particular is a common pharmacophore that can influence a molecule's electronic properties and binding characteristics.Researchers may utilize this chemical as a key building block in the synthesis of more complex heterocyclic systems or as a candidate for high-throughput screening in drug discovery programs. Its structure offers multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for laboratory research purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-cyclopentyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(18-12-3-1-2-4-12)11-24-16-17-9-10-19(16)13-5-7-14(8-6-13)20(22)23/h5-10,12H,1-4,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQGIXLSMXGVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Synthesis of 1-(4-nitrophenyl)-1H-imidazole: This can be achieved by reacting 4-nitroaniline with glyoxal in the presence of ammonium acetate.

    Formation of the thioacetamide intermediate: The 1-(4-nitrophenyl)-1H-imidazole is then reacted with chloroacetic acid to form the thioacetamide intermediate.

    Cyclopentylation: Finally, the thioacetamide intermediate is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Its structural components allow it to act as a selective antagonist for certain receptors associated with tumor growth .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in various experimental models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Analgesic Effects : Animal studies indicate that N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide may possess analgesic properties, potentially making it useful in pain management therapies .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Imidazole Ring : Utilizing appropriate reagents to construct the imidazole framework.
  • Introduction of Functional Groups : Sequentially adding the cyclopentyl and nitrophenyl groups through nucleophilic substitution reactions.
  • Final Acetamide Formation : Converting the intermediate products into the final acetamide structure through acylation reactions.

These synthetic routes are optimized for yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency .

Case Studies

Several studies have documented the efficacy of this compound in different experimental settings:

  • Cancer Cell Line Studies : Research has demonstrated that this compound can significantly reduce cell viability in breast cancer cell lines (e.g., MCF7), suggesting potential for further development as an anticancer agent .
  • Inflammation Models : In vivo studies have shown that treatment with this compound leads to a marked decrease in inflammatory cytokines, supporting its application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group and imidazole ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to structurally related acetamide derivatives with modifications in the imidazole substituents, heterocyclic cores, or appended functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents/Modifications Biological Activity (IC₅₀ or Notable Effects) Reference
N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide Imidazole 4-Nitrophenyl, cyclopentyl, thioacetamide IC₅₀ = 15.67 µg/mL (C6 glioma cells)
N-(6-substituted-benzothiazol-2-yl) derivatives Imidazole + benzothiazole 4,5-Dimethyl imidazole, p-tolyl/4-nitrophenyl Cytotoxic against A549 and NIH/3T3 cells
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthalene-oxy methyl, phenylacetamide Anthelmintic and moderate cytotoxicity
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide Imidazole + benzofuran 4-Bromophenyl, benzofuran Target: IMPDH enzyme inhibition
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole 4-Fluorobenzyl, nitroimidazole Radiopharmaceutical potential (no activity data)
2-((1,3-Dioxoisoindolin-2-yl)amino)-N-(4-nitrophenyl)acetamide Thiazole + isoindoline 4-Nitrophenyl, dioxoisoindolinyl Not reported
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide Imidazole + diazenyl Methylimidazole, phenyldiazenyl No activity data

Spectral and Physicochemical Properties

  • IR/NMR Data : The target compound’s spectral profile would resemble analogs like 6b (), with characteristic peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) .
  • LogP and Solubility : The cyclopentyl group likely increases lipophilicity compared to fluorobenzyl () or hydrophilic triazole derivatives (), impacting bioavailability .

Biological Activity

N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and pharmacological applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopentyl group linked to an acetamide moiety and an imidazole ring substituted with a nitrophenyl group. Its IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂S
Molecular Weight273.34 g/mol
CAS Number851079-82-8

Synthesis

The synthesis of this compound involves several steps, including the formation of the imidazole ring and subsequent functional group modifications. The reaction conditions are optimized for yield and purity, utilizing various reagents and solvents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects. The compound may inhibit specific pathways involved in inflammation and cancer progression.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Anticancer Potential : The compound has been investigated for its anticancer activity, particularly against various human cancer cell lines. It shows promise as a lead compound for developing new anticancer therapies, potentially targeting pathways involved in tumor growth and metastasis .
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

Study ReferenceFindings
Demonstrated selective inhibition of COX enzymes, indicating potential for anti-inflammatory applications.
Evaluated anticancer activity against U87MG glioma cells; showed significant reduction in cell viability.
Investigated antimicrobial properties; some derivatives exhibited effective inhibition against bacterial strains.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-cyclopentyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves nucleophilic substitution between a thiol-containing imidazole derivative and a chloroacetamide intermediate. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) or glacial acetic acid are preferred for solubility and reactivity .
  • Base : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the thiol group, enabling efficient thioether bond formation .
  • Temperature : Reactions are often conducted under reflux (70–100°C) for 2–6 hours, monitored by TLC for completion .
  • Purification : Recrystallization from ethanol or aqueous ethanol yields pure acetamide derivatives .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Confirms structural integrity by identifying key signals (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, imidazole aromatic protons at δ 7.5–8.5 ppm, and acetamide carbonyl at δ ~167 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) with an error margin of <5 ppm .
  • FT-IR : Detects functional groups like C=O (~1670 cm⁻¹) and C-S (~650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC .
  • Light Sensitivity : Conduct photostability studies under UV/visible light .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Modify the cyclopentyl, nitrophenyl, or thioacetamide moieties to evaluate changes in bioactivity. For example:
    • Replacing the 4-nitrophenyl group with a 4-methoxyphenyl increases electron density, potentially altering receptor binding .
    • Introducing bulkier substituents (e.g., cyclohexyl instead of cyclopentyl) may sterically hinder interactions .
  • Computational Modeling : Perform molecular docking to predict binding affinities with target proteins (e.g., COX-1/2) using crystallographic data from related imidazole derivatives .

Q. How can crystallographic data inform the design of analogs?

X-ray diffraction studies of structurally similar compounds (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide) reveal:

  • Conformational Flexibility : The imidazole ring adopts a planar geometry, while the cyclopentyl group exhibits chair-like conformations .
  • Intermolecular Interactions : Hydrogen bonds between acetamide carbonyls and water molecules stabilize crystal packing, suggesting strategies to enhance solubility .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Variability : Compare results across multiple assays (e.g., COX inhibition vs. cytotoxicity) and cell lines .
  • Substituent Effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) can drastically alter activity. Validate findings using dose-response curves and statistical analysis .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., thiazole-acetamide hybrids) to identify trends .

Q. What computational methods predict metabolic pathways for this compound?

  • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and cytochrome P450 interactions.
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., nitro reduction, glucuronidation) via docking with CYP450 isoforms .

Q. How can researchers optimize synthetic yields for large-scale studies?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining yield .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What analytical methods ensure purity in complex matrices?

  • HPLC-DAD/MS : Resolves impurities with similar retention times using dual detection .
  • Chiral Chromatography : Separates enantiomers if stereocenters are introduced during synthesis .

Q. How can mechanistic studies elucidate its mode of action?

  • Kinetic Assays : Measure enzyme inhibition constants (Ki) for targets like COX-1/2 .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with receptors .
  • CRISPR-Cas9 Knockouts : Validate target specificity in cell lines lacking candidate proteins .

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